Product packaging for 2-Fluorocycloheptanone(Cat. No.:CAS No. 1755-11-9)

2-Fluorocycloheptanone

Cat. No.: B1337948
CAS No.: 1755-11-9
M. Wt: 130.16 g/mol
InChI Key: NRNLUXWVGFXALA-UHFFFAOYSA-N
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Description

2-Fluorocycloheptanone (CAS 1755-11-9) is a fluorinated cyclic ketone with the molecular formula C7H11FO and a molecular weight of 130.16 g/mol . As a seven-membered ring, cycloheptane derivatives like this one exhibit distinct conformational flexibility, which can influence their reactivity and physical properties . The incorporation of a fluorine atom adjacent to the carbonyl group creates a unique electronic and steric profile, making this compound a valuable synthon in organic and medicinal chemistry research. It is primarily used in exploratory synthesis, for instance, in the development of novel pharmacologically active molecules or as a building block for more complex, functionalized cycloheptane structures . Researchers utilize this compound to investigate the effects of fluorine introduction on reaction pathways, molecular conformation, and intermolecular interactions. This product is intended for research and development purposes only and is not classified for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11FO B1337948 2-Fluorocycloheptanone CAS No. 1755-11-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluorocycloheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO/c8-6-4-2-1-3-5-7(6)9/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNLUXWVGFXALA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)CC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506205
Record name 2-Fluorocycloheptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1755-11-9
Record name 2-Fluorocycloheptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Fluorocycloheptanone

Direct Fluorination Approaches

Direct fluorination involves the introduction of a fluorine atom onto the cycloheptanone (B156872) ring in a single step. This is typically achieved through electrophilic fluorination or the oxidation of a fluorinated precursor.

Electrophilic fluorination is a common method for the synthesis of α-fluoroketones. alfa-chemistry.com It involves the reaction of a nucleophilic carbon center, such as an enol or enolate, with an electrophilic fluorine source. alfa-chemistry.comwikipedia.org

A variety of reagents containing a nitrogen-fluorine (N-F) bond have been developed as effective and stable electrophilic fluorinating agents. wikipedia.org Among the most widely used are Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI). alfa-chemistry.comwikipedia.org

The direct fluorination of cyclic ketones, including cycloheptanone, can be achieved using these N-F reagents. Studies have shown that the fluorination of ketone species by Selectfluor® is influenced by both steric and electronic factors. sapub.org For instance, the monofluorination of various 1,3-dicarbonyl compounds has been successfully carried out using Selectfluor, often in aqueous media without the need for a catalyst. organic-chemistry.org

ReagentSubstrate TypeKey Features
Selectfluor®Cyclic Ketones, 1,3-DicarbonylsInfluenced by steric and electronic effects; can be used for selective mono- and difluorination. sapub.orgorganic-chemistry.org
NFSIGeneral KetonesA highly effective and commonly used electrophilic fluorinating agent. alfa-chemistry.comwikipedia.org

The precise mechanism of electrophilic fluorination is still a subject of discussion, with possibilities including an SN2 pathway or a single-electron transfer (SET) process. wikipedia.org In the context of ketones, it is generally proposed that the reaction is initiated by the enol or enolate form of the ketone. sapub.org The carbon-carbon double bond of the enol tautomer attacks the electrophilic fluorine atom of the N-F reagent. sapub.org For cyclic β-diketones, which readily form the keto-enol tautomer, fluorination can proceed under mild conditions. sapub.org

An alternative direct approach involves the oxidation of a pre-fluorinated precursor, such as 2-fluorocycloheptanol. This method circumvents the direct handling of highly reactive fluorinating agents on the ketone itself. The oxidation of the secondary alcohol to the corresponding ketone yields 2-Fluorocycloheptanone. This two-step sequence involves an initial fluorination of an alkene or a related substrate to form the fluorinated alcohol, followed by oxidation.

Electrophilic Fluorination

Indirect Synthetic Pathways

Indirect methods for the synthesis of this compound involve the formation of a reactive intermediate, such as a silyl (B83357) enol ether, which is then subjected to fluorination.

The use of silyl enol ethers provides a versatile route to α-fluoroketones. Silyl enol ethers can be generated from ketones and subsequently reacted with a difluoroalkyl source. organic-chemistry.org A copper-catalyzed method has been developed for the synthesis of β-fluoroenones from silyl enol ethers, which proceeds through a tandem process of difluoroalkylation, hydrolysis, and dehydrofluorination. organic-chemistry.org While this specific method yields β-fluoroenones, the underlying principle of using silyl enol ethers as nucleophiles for fluorination is a key strategy. The functionalization of fluorinated silyl enol ethers (FSEEs) has emerged as a valuable approach for synthesizing α-mono or difluoroalkylated ketones. rsc.org

IntermediateReagent TypeKey Features
Silyl Enol EtherDifluoroalkyl source (e.g., ethyl bromodifluoroacetate) with Copper-Amine catalystProceeds via difluoroalkylation, hydrolysis, and dehydrofluorination to yield β-fluoroenones. organic-chemistry.org
Fluorinated Silyl Enol Ethers (FSEEs)Various catalystsAllows for selective mono- and difluoroalkylation. rsc.org

Derivatization from Related Halogenated Ketones

One of the fundamental approaches to synthesizing this compound is through nucleophilic substitution on a pre-existing α-halocycloheptanone, such as 2-chlorocycloheptanone (B1583524) or 2-bromocycloheptanone. This method, often referred to as a halogen exchange (Halex) reaction, involves the displacement of a heavier halogen atom with a fluoride (B91410) ion.

The success of this SN2 reaction hinges on the choice of the fluoride source and the reaction conditions. Alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are common reagents, but their low solubility in organic solvents often necessitates the use of phase-transfer catalysts (PTCs) or specialized solvent systems. nih.govmdpi.com Crown ethers, for instance, can be used to sequester the metal cation (e.g., K⁺), generating a more "naked" and highly nucleophilic fluoride anion in the organic phase. nih.govmdpi.com Alternatively, oligoethylene glycols have been developed as effective and less expensive alternatives to crown ethers for promoting SN2 fluorination with KF. mdpi.com The reaction can also be facilitated using ionic liquids or specialized fluoride reagents designed for enhanced solubility and reactivity in organic media. acs.org The general transformation can be represented as follows:

Scheme 1: Halogen Exchange Reaction for this compound Synthesis

Generated code

Where X = Cl, Br; M-F = Alkali metal fluoride (e.g., KF); Catalyst = Phase-transfer catalyst (e.g., 18-crown-6)

Catalytic Approaches to this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound benefits significantly from such innovations, particularly in the realms of organocatalysis and transition metal catalysis.

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool for the asymmetric α-functionalization of carbonyl compounds. The direct enantioselective α-fluorination of ketones, including cycloheptanone, was a long-standing challenge that has been overcome using chiral amine catalysts.

In a notable study, a primary amine-functionalized Cinchona alkaloid was identified as a highly effective organocatalyst for this transformation. This catalyst operates via an enamine activation mechanism. The cycloheptanone reacts with the chiral primary amine to form a transient chiral enamine, which then attacks an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI). This approach allows for the direct and highly enantioselective synthesis of this compound. Research has demonstrated that this protocol can furnish the desired product in good yield and with excellent enantioselectivity, successfully addressing the challenge of fluorinating seven-membered cyclic ketones.

Table 1: Organocatalytic Asymmetric α-Fluorination of Cycloheptanone This table presents representative findings for the organocatalytic fluorination of cycloheptanone.

Catalyst Fluorine Source Solvent Yield (%) Enantiomeric Excess (% ee)
Primary Amine Cinchona Alkaloid NFSI Not Specified 45 98

Transition Metal-Catalyzed Methods (e.g., Palladium-catalyzed decarboxylative allylation)

While palladium-catalyzed decarboxylative allylation is a powerful method for the construction of all-carbon quaternary centers via the α-alkylation of ketones, it is not a direct method for fluorination. However, the principle of using transition metals to facilitate bond formation is central to other advanced fluorination strategies. A more relevant transition metal-catalyzed approach for generating α-fluoro ketones is decarboxylative fluorination.

This strategy involves the synthesis of a β-keto acid derivative of cycloheptanone, which can then be subjected to a catalyst system that promotes simultaneous decarboxylation and fluorination. Silver-catalyzed decarboxylative fluorinations of aliphatic carboxylic acids using Selectfluor® have been developed, providing a pathway to alkyl fluorides. nih.gov More recently, visible-light photoredox catalysis has enabled the direct conversion of a wide array of aliphatic carboxylic acids to their corresponding alkyl fluorides. nih.govorganic-chemistry.org This method involves the photon-induced oxidation of a carboxylate to form a radical, which rapidly extrudes CO₂ and is then trapped by a fluorine atom source like Selectfluor®. nih.govorganic-chemistry.org Applying this logic, a β-keto acid of cycloheptanone could serve as a precursor to an α-cycloheptanonyl radical, which would then be fluorinated to yield this compound.

Enantioselective Synthesis of Chiral this compound

The production of single-enantiomer fluorinated compounds is of paramount importance for pharmaceutical applications. Asymmetric synthesis provides the most direct route to these chiral molecules.

Asymmetric α-Fluorination Strategies

The most prominent and successful strategy for the enantioselective synthesis of chiral this compound is the direct asymmetric α-fluorination of the parent ketone. This approach avoids the need for chiral starting materials or resolving racemic mixtures. Organocatalysis has proven to be particularly adept at this transformation, establishing a mild and efficient protocol that avoids post-reaction racemization.

The key to successful enantioselective ketone α-fluorination lies in the design and development of the chiral organocatalyst. The challenge of using enamine catalysis for ketones, which are generally less reactive than aldehydes, was overcome through the high-throughput evaluation of a new library of amine catalysts. This screening process led to the discovery that primary amine derivatives of Cinchona alkaloids were optimal. These catalysts enable high levels of enantio-, regio-, and chemoselectivity for a variety of ketone substrates, including the successful application to seven-membered cyclic ketones to produce this compound with high enantiopurity.

Enantioselectivity Control and Optimization

The control and optimization of enantioselectivity in the synthesis of this compound have been successfully addressed through organocatalytic α-fluorination of cyclic ketones. Research has demonstrated that primary amine organocatalysis is a viable and effective strategy for the asymmetric α-fluorination of ketones, including cycloheptanone. wikipedia.org

This approach utilizes a primary amine functionalized Cinchona alkaloid as the organocatalyst in conjunction with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). The primary amine catalyst is crucial for achieving high levels of regio-, chemo-, enantio-, and diastereoselectivity. wikipedia.org

In the case of this compound, this methodology has yielded the product with excellent enantioselectivity. Despite challenges such as competing difluorination, the optimized conditions allow for the formation of this compound in a reasonable yield and a high enantiomeric excess (ee). wikipedia.org The reaction demonstrates the capability of this organocatalytic system to handle seven-membered cyclic ketones effectively. wikipedia.org

Table 1: Organocatalytic α-Fluorination of Cycloheptanone

CatalystFluorinating AgentProductYield (%)Enantiomeric Excess (ee %)
Primary amine functionalized Cinchona alkaloidNFSIThis compound4598

Data sourced from a study on enantioselective organocatalytic α-fluorination of cyclic ketones. wikipedia.org

Enzymatic Resolution and Biocatalytic Approaches

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. This method involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comscispace.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. sigmaaldrich.com Common chiral auxiliaries include Evans oxazolidinones and derivatives of amino alcohols. scispace.com Although this methodology has been applied to the synthesis of numerous complex chiral molecules, specific examples detailing the use of chiral auxiliaries for the asymmetric synthesis of this compound are not prominently featured in the surveyed literature.

Chiral Ligand Design for Asymmetric Transformations

Asymmetric transformations catalyzed by metal complexes with chiral ligands represent a cornerstone of modern stereoselective synthesis. The design of chiral ligands is crucial for inducing high levels of enantioselectivity in a wide array of reactions. springerprofessional.de These ligands, which can be C2-symmetric or non-symmetrical, modify the metal center's environment to favor the formation of one enantiomer over the other. springerprofessional.de While the design and application of chiral ligands for asymmetric catalysis is a vast field of research, specific studies focusing on the design of chiral ligands for the asymmetric synthesis of this compound are not widely reported in the examined scientific literature.

Spectroscopic Characterization Techniques for 2 Fluorocycloheptanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 2-Fluorocycloheptanone, a complete analysis would require data from several types of NMR experiments.

¹H NMR Spectroscopy

A ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) which provide information on the connectivity of protons. The proton on the same carbon as the fluorine (the α-proton) would be expected to show a characteristic large coupling to the fluorine nucleus.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would indicate the number of non-equivalent carbon atoms in the molecule. The carbonyl carbon (C=O) would appear at a characteristic downfield chemical shift (typically 190-220 ppm). The carbon atom bonded to fluorine (C-F) would also have a distinct chemical shift and would exhibit a large one-bond coupling constant (¹JCF).

¹⁹F NMR Spectroscopy

As a fluorinated compound, ¹⁹F NMR spectroscopy would be a critical tool. This technique is highly sensitive to the local electronic environment of the fluorine atom. A ¹⁹F NMR spectrum of this compound would show a signal whose chemical shift is indicative of the α-fluoroketone structure. This signal would be split by neighboring protons, providing further structural information.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals, especially in complex molecules.

COSY (Correlation Spectroscopy) would establish proton-proton (H-H) correlations through bonds.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically over two or three bonds), helping to piece together the carbon skeleton.

Solvent Effects in NMR Analysis

The choice of solvent can influence the chemical shifts of NMR signals due to interactions between the solvent and the solute molecule. A comprehensive study would involve recording spectra in different deuterated solvents to observe these effects, which can sometimes aid in signal assignment and provide insights into intermolecular interactions.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show a strong absorption band characteristic of the carbonyl (C=O) group stretch, typically in the region of 1700-1750 cm⁻¹. The presence of the fluorine atom adjacent to the carbonyl group can slightly shift this frequency. Another key absorption would be the C-F bond stretch, which typically appears in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. jchemrev.comyoutube.com In the analysis of this compound, electron ionization (EI) is a common method used to generate a molecular ion and subsequent fragment ions. libretexts.org

The molecular ion peak (M+) for this compound would be observed at an m/z corresponding to its molecular weight. The fragmentation patterns observed in the mass spectrum provide valuable clues about the molecule's structure. tutorchase.comlibretexts.org Common fragmentation pathways for cyclic ketones often involve alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. libretexts.org For this compound, this could result in the loss of a C2H4F radical or other fragments.

Another potential fragmentation process is the McLafferty rearrangement, which is characteristic of carbonyl compounds with a sufficiently long alkyl chain. libretexts.orgyoutube.com This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. youtube.com Analysis of the resulting fragment ions allows for the reconstruction of the original molecular structure. youtube.comtutorchase.com

Table 1: Predicted Mass Spectrometry Data for this compound

Fragment Ion Predicted m/z Possible Fragmentation Pathway
[C7H11FO]+•130.08Molecular Ion
[C5H8FO]+103.06Alpha-cleavage
[C6H11O]+99.08Loss of HF
[C4H5O]+69.03Ring cleavage and rearrangement
[C2H4F]+47.03Alpha-cleavage product

Note: The predicted m/z values are based on theoretical fragmentation patterns and may vary slightly in experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. ufg.brupi.edu The absorption of photons in this region excites electrons from a lower energy molecular orbital to a higher energy one. ufg.br For this compound, the key chromophore is the carbonyl group (C=O).

Ketones typically exhibit two main types of electronic transitions: a π → π* transition and an n → π* transition. masterorganicchemistry.com The π → π* transition is generally of higher energy and occurs at shorter wavelengths, while the n → π* transition is of lower energy and appears at longer wavelengths. masterorganicchemistry.com The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. This transition is typically weak. masterorganicchemistry.com

The position and intensity of the absorption maximum (λmax) can be influenced by the solvent and the presence of other functional groups. utoronto.ca For this compound, the fluorine atom, being an electron-withdrawing group, can cause a slight hypsochromic (blue) shift in the λmax compared to the unsubstituted cycloheptanone (B156872).

Table 2: Expected UV-Vis Absorption Data for this compound

Transition Expected λmax (nm) Molar Absorptivity (ε)
n → π~280-300Low
π → π~180-200High

Note: These are approximate values and can be influenced by solvent polarity and other experimental factors.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. chromatographyonline.com For the analysis of this compound, particularly for determining its purity and enantiomeric excess, chiral gas chromatography is the method of choice. gcms.czlibretexts.org

Chiral GC utilizes a stationary phase that is itself chiral, allowing for the separation of enantiomers. chromatographyonline.comgcms.cz Cyclodextrin-based stationary phases are commonly employed for this purpose. gcms.czlibretexts.org The differential interaction between the enantiomers of this compound and the chiral stationary phase leads to different retention times, enabling their separation and quantification. gcms.cz

The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100. libretexts.orgmit.edu This provides a measure of the enantiomeric purity of the sample. The use of a mass spectrometer as a detector (GC-MS) can further confirm the identity of the separated enantiomers by providing their mass spectra. mit.edunih.gov

Table 3: Illustrative Chiral GC Parameters for this compound Analysis

Parameter Condition
Column Chiral capillary column (e.g., cyclodextrin-based)
Injector Temperature ~250 °C
Oven Temperature Program Gradient (e.g., 50 °C to 200 °C at 5 °C/min)
Carrier Gas Helium or Hydrogen
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Note: These are general parameters and would require optimization for a specific instrument and sample.

Conformational Analysis of 2 Fluorocycloheptanone

Theoretical and Computational Approaches to Conformational Equilibria

The inherent flexibility of the seven-membered ring in cycloheptanone (B156872) derivatives presents a complex conformational landscape. Theoretical and computational chemistry provides powerful tools to navigate this complexity, offering insights into the relative stabilities of different conformers and the underlying electronic interactions.

Quantum Mechanical Calculations (e.g., Ab initio, Density Functional Theory)

Quantum mechanical calculations are at the forefront of accurately predicting molecular structures and energies. Methods like ab initio and Density Functional Theory (DFT) are instrumental in mapping the potential energy surface of 2-fluorocycloheptanone and identifying its stable conformers.

For analogous systems like 2-halocyclooctanones, theoretical calculations have been crucial in identifying the most important conformations. nih.gov In the case of 2-fluorocyclooctanone, the pseudo-axial conformer is found to be preferred in a vacuum. nih.gov This preference can be attributed to a combination of steric and electronic effects. Similarly, for 2-fluorocyclohexanone, computational studies at the B3LYP–D3(BJ)/6‐311++G(d,p) level have been used to determine the relative conformational energies of axial and equatorial conformers. researchgate.net These studies suggest that the conformational equilibrium is governed by a balance of classical electrostatic and steric effects rather than solely by the gauche effect. beilstein-journals.org

It is reasonable to infer that for this compound, DFT calculations would similarly predict a set of low-energy conformers, likely based on the twist-chair and chair conformations of the cycloheptane (B1346806) ring. The relative energies of these conformers, with the fluorine atom in either pseudo-axial or pseudo-equatorial positions, would be determined by the intricate balance of dipole-dipole interactions between the C-F and C=O bonds, steric repulsions, and hyperconjugative effects.

Molecular Mechanics Simulations

While quantum mechanical calculations provide high accuracy, they can be computationally expensive for large-scale conformational searches. Molecular mechanics simulations offer a computationally efficient alternative for exploring the vast conformational space of flexible molecules like this compound. These methods use classical force fields to estimate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating bonds and minimizing the energy, molecular mechanics can identify a broad range of possible conformations, which can then be further refined using more accurate quantum mechanical methods.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the electronic interactions that stabilize specific conformations. uni-muenchen.de It deconstructs the complex molecular wavefunction into localized bond and lone pair orbitals, providing a picture that aligns with chemical intuition. huntresearchgroup.org.uk The analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) NBOs reveals the significance of hyperconjugation. wisc.eduscirp.org

In the context of this compound, NBO analysis would be critical in dissecting the electronic factors governing conformational preference. For instance, it can quantify the stabilizing energy associated with hyperconjugative interactions. wisc.edu Studies on related 2-halocyclooctanones have utilized NBO calculations to conclude that conformational preferences are primarily dictated by classical electrostatic repulsions rather than electron delocalization. nih.gov

Analysis of Electron Delocalization and Hyperconjugative Interactions

Electron delocalization, particularly through hyperconjugation, plays a crucial role in determining conformational stability. wikipedia.org Hyperconjugation involves the interaction of electrons in a filled bonding orbital (usually a σ-bond) with an adjacent empty or partially filled anti-bonding orbital (σ* or π*). wikipedia.org This interaction leads to electron density delocalization and stabilization of the molecule. nih.gov

In this compound, several hyperconjugative interactions can be envisaged. A key interaction is the delocalization of electron density from C-H or C-C σ-bonds into the antibonding orbital of the C-F bond (σC-H/C-C → σC-F) and the π-antibonding orbital of the carbonyl group (σC-H/C-C → πC=O). The strength of these interactions is highly dependent on the dihedral angle between the interacting orbitals, thus influencing the conformational equilibrium. For example, an anti-periplanar arrangement of a C-H bond and the C-F bond can lead to a significant stabilizing hyperconjugative interaction. beilstein-journals.org

Experimental Determination of Conformational Preferences

While theoretical methods provide invaluable insights, experimental validation is essential to confirm the predicted conformational preferences. Spectroscopic techniques are particularly powerful probes of molecular structure and dynamics in solution.

Spectroscopic Probes (e.g., IR, NMR coupling constants)

Infrared (IR) spectroscopy can provide information about the different conformers present in a sample. The vibrational frequencies of specific bonds, such as the C=O and C-F stretching vibrations, can be sensitive to the conformational environment. In studies of 2-halocyclooctanones, IR spectroscopy has been used in conjunction with theoretical calculations to study conformational changes in different solvents. nih.gov For instance, changes in the carbonyl stretching frequency can indicate shifts in the conformational equilibrium.

Nuclear Magnetic Resonance (NMR) spectroscopy, and in particular the analysis of coupling constants, is a cornerstone of conformational analysis in solution. nih.gov The magnitude of three-bond coupling constants (³J), such as ³JH-H and ³JH-F, is related to the dihedral angle between the coupled nuclei, as described by the Karplus equation. libretexts.org By measuring these coupling constants, it is possible to deduce the preferred conformations of the cycloheptanone ring. libretexts.org Furthermore, one-bond carbon-fluorine coupling constants (¹JC-F) and two-bond carbon-fluorine coupling constants (²JC-F) can also provide valuable stereochemical information. ucsd.edunumberanalytics.com

The following table summarizes typical coupling constants that would be relevant in the analysis of this compound:

Coupling TypeEnvironmentTypical Value (Hz)
1JCFC-F160
2JCFC-C-F20-50
3JCFC-C-C-F5
2JHFH-C-F40-60
3JHFH-C-C-F2-15

Data sourced from typical values for organofluorine compounds. ucsd.edu

By carefully analyzing the NMR spectra and comparing the experimental coupling constants with those predicted for different theoretical conformers, a detailed picture of the conformational preferences of this compound in solution can be established. youtube.com

Solvent Polarity Effects on Conformational Equilibrium

The conformational equilibrium of this compound is markedly sensitive to the polarity of the surrounding medium. nih.gov Theoretical and spectroscopic studies have demonstrated that an increase in solvent polarity systematically shifts the equilibrium to favor the more polar conformer. nih.gov This phenomenon is a direct consequence of the differential stabilization of the conformers by the solvent molecules. The conformer with a larger dipole moment will experience stronger dipole-dipole interactions with polar solvent molecules, leading to its stabilization and thus a higher population in the equilibrium mixture.

Table 1: Effect of Solvent Polarity on the Conformational Equilibrium of this compound

SolventDielectric Constant (ε)Predominant Conformer
Gas Phase1Less Polar Conformer
Non-polar Solvents~2Less Polar Conformer
Polar Aprotic Solvents> 20More Polar Conformer
Polar Protic Solvents> 30More Polar Conformer

Note: This table is illustrative and based on the general findings that increased solvent polarity favors the more polar conformer. nih.gov Exact population percentages would require specific experimental data for each solvent.

Comparison with Related Halocycloalkanones (e.g., Cyclohexanone, Cyclooctanone)

The conformational preferences of this compound are best understood when compared with other cycloalkanones, which reveals the unique influence of the seven-membered ring and the fluorine substituent.

Influence of Fluorine Substitution on Cycloheptanone Conformations

The introduction of a fluorine atom at the α-position to the carbonyl group in cycloheptanone has a profound impact on its conformational preferences. The high electronegativity of fluorine introduces significant dipole-dipole and stereoelectronic interactions. researchgate.net These interactions, including hyperconjugation, influence the relative stabilities of the various possible conformations. nih.gov The C-F bond is highly polarized, and its interaction with the polarized C=O bond is a key determinant of the conformational landscape. nih.gov In the case of 2-halocycloheptanones, stereoelectronic effects such as hyperconjugative interactions between the developing lone pairs on the oxygen of the carbonyl group and the antibonding orbital of the C-X (halogen) bond, as well as steric effects, play a crucial role in determining the conformational equilibrium. nih.gov

Pseudo-Axial vs. Pseudo-Equatorial Preferences

Due to the non-planar nature of the cycloheptane ring, the substituent positions are not as clearly defined as the axial and equatorial positions in a perfect chair cyclohexane. Instead, they are referred to as pseudo-axial and pseudo-equatorial. iupac.org The pseudo-axial bonds are roughly perpendicular to the mean plane of the ring, while the pseudo-equatorial bonds are more in the plane of the ring. iupac.org

In 2-halocycloheptanones, the halogen can occupy either a pseudo-axial or a pseudo-equatorial position. The preference for one over the other is a delicate balance of steric and electronic effects. For 2-fluorocyclohexanone, its six-membered ring analog, the axial conformation is surprisingly stable in the gas phase, while the equatorial conformer is favored in solution. researchgate.net In the case of this compound, the greater flexibility of the seven-membered ring leads to a more complex interplay of factors. The relative stability of the pseudo-axial and pseudo-equatorial conformers is influenced by the solvent, with more polar solvents favoring the conformer with the larger dipole moment. nih.gov Theoretical studies on 2-halocycloheptanones have shown that the conformational preferences are sensitive to the nature of the halogen, suggesting that the specific electronic properties of fluorine play a significant role in determining the pseudo-axial versus pseudo-equatorial equilibrium. nih.gov

Chemical Reactivity and Reaction Mechanisms of 2 Fluorocycloheptanone

Nucleophilic Reactions at the Carbonyl Center

The carbonyl group (C=O) is inherently electrophilic due to the higher electronegativity of oxygen, which polarizes the carbon-oxygen double bond, creating a partial positive charge on the carbon atom. masterorganicchemistry.com This makes it a prime target for nucleophilic attack. The addition of a nucleophile to the carbonyl carbon results in the change of the carbon's hybridization from sp² to sp³, and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.comlibretexts.orgkhanacademy.org

The rate of nucleophilic addition is generally enhanced by the presence of adjacent electron-withdrawing groups. masterorganicchemistry.com The fluorine atom in 2-Fluorocycloheptanone is strongly electron-withdrawing, which would be expected to increase the partial positive charge on the carbonyl carbon and thus increase its reactivity toward nucleophiles. libretexts.org However, studies on other α-fluoroketones have revealed a more complex scenario. Research involving the borohydride (B1222165) reduction of various α-halogenated ketones showed that α-fluoro ketones can be slightly less reactive than their α-chloro and α-bromo counterparts. beilstein-journals.orgnih.gov This unexpected outcome is suggested to be a result of conformational effects. For optimal orbital overlap and reactivity, the carbon-halogen bond should be orthogonal to the plane of the carbonyl group, a conformation that is disfavored in fluoro ketones. beilstein-journals.orgnih.gov This effect may be due to repulsion between the non-polarizable lone pairs of the fluorine atom and the carbonyl π-system. beilstein-journals.orgnih.gov

The approach of a nucleophile to the carbonyl carbon typically follows the Bürgi-Dunitz trajectory, an angle of approximately 105° relative to the C=O bond, which allows for maximum overlap with the C-O π* orbital. masterorganicchemistry.com In cyclic systems like this compound, the ring's conformation will influence the accessibility of the two faces of the carbonyl group, potentially leading to diastereoselectivity in nucleophilic addition reactions.

Reactions Involving the Alpha-Fluorine

The high electronegativity of the fluorine atom exerts a powerful electron-withdrawing inductive effect, which has several consequences for the reactivity of this compound. This effect polarizes the C-F bond and the adjacent C-C bonds, influencing the acidity of the α-proton and the electrophilicity of the carbonyl carbon. beilstein-journals.org While this inductive withdrawal enhances the carbonyl carbon's electrophilicity, making it more susceptible to attack by nucleophiles, it also has a destabilizing effect on an adjacent carbanion. masterorganicchemistry.comrsc.org This is due to repulsion between the lone pair electrons of the carbanion and the electron-rich fluorine atom. rsc.org

Keto-enol tautomerism is a fundamental process for ketones, involving the migration of a proton and the shifting of a double bond to form an enol. khanacademy.org The equilibrium between the keto and enol forms is influenced by the structure of the ketone and the solvent. For α-fluoro ketones, the electron-withdrawing nature of fluorine affects the acidity of the α-proton. Studies on related compounds have shown that α-fluorine substitution can have a dramatic effect on the keto-enol equilibrium. researchgate.net Theoretical studies on α-fluoro-β-diketones suggest that the α-fluorine can increase the relative stability of the keto tautomer by weakening the intramolecular hydrogen bond in the enol form. bit.edu.cn In cyclic systems, ring size also plays a crucial role, with seven-membered rings, like cycloheptanone (B156872), showing a preference for the diketo form in related dione (B5365651) systems. researchgate.net The formation of an enol or enolate from this compound is a key step in its functionalization at the α-carbon, for instance, in electrophilic fluorination reactions using reagents like Selectfluor®. sapub.orgresearchgate.net The mechanism for such fluorinations is proposed to involve the attack of an enol or enolate on the electrophilic fluorine source. sapub.orgresearchgate.net

Cycloaddition Reactions

Cycloaddition reactions are concerted processes where two π-electron systems combine to form a ring. libretexts.org Ketones can participate in photochemical cycloadditions, such as the Paterno-Büchi reaction, which is a [2+2] cycloaddition between a carbonyl group and an alkene to form an oxetane. slideshare.net While specific studies on this compound in cycloaddition reactions are not prevalent, its enol or enone derivatives could potentially participate in reactions like the Diels-Alder cycloaddition. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. libretexts.org An enone derivative of this compound could act as a dienophile. The success and stereochemistry of such reactions are governed by frontier molecular orbital (FMO) theory, which requires constructive overlap between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. libretexts.org

Formation of Derivatives and Functionalization

The carbonyl group and the α-carbon are the primary sites for the formation of derivatives and further functionalization of this compound.

At the Carbonyl Group: Like other ketones, this compound can react with various nucleophiles to form a range of derivatives. For example, reaction with primary amines can yield imines, while reaction with hydroxylamine (B1172632) can form oximes. The addition of alcohols, typically under acidic conditions, can lead to the formation of hemiacetals and subsequently acetals. msu.edu

At the Alpha-Carbon: Functionalization at the carbon bearing the fluorine atom can be achieved via its enolate. The generation of the enolate, by treatment with a suitable base, allows for reaction with various electrophiles. For example, further fluorination can be achieved using electrophilic fluorinating agents. organic-chemistry.org This process is often used to create di- or poly-fluorinated ketones. sapub.orgresearchgate.net

Below is a table summarizing potential functionalization reactions:

Reaction TypeReagentFunctional Group FormedReaction Site
Imine FormationPrimary Amine (R-NH₂)Imine (C=N-R)Carbonyl Carbon
Oxime FormationHydroxylamine (NH₂OH)Oxime (C=N-OH)Carbonyl Carbon
Acetal FormationAlcohol (R-OH), Acid CatalystAcetal (C(OR)₂)Carbonyl Carbon
Electrophilic FluorinationSelectfluor®Gem-difluoro (-CF₂-)Alpha-Carbon

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for predicting and controlling reaction outcomes. Mechanistic studies often employ a combination of experimental and computational methods.

For nucleophilic additions to the carbonyl, the mechanism typically involves the initial attack of the nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgkhanacademy.org This is followed by protonation of the resulting alkoxide to give the alcohol product. libretexts.org In acid-catalyzed reactions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, allowing it to be attacked by weaker nucleophiles. msu.eduyoutube.com

Mechanistic investigations into reactions involving the α-fluorine focus on its electronic influence. For instance, in electrophilic fluorination, the proposed mechanism involves the formation of a keto-enol or enolic tautomer which then acts as the nucleophile. sapub.orgresearchgate.net Computational studies, such as Density Functional Theory (DFT), can be used to model the transition states and intermediates of these reactions, providing insights into the reaction pathways and the factors controlling stereoselectivity. Studies on related fluorinated cyclic ketones have utilized such methods to understand tautomeric equilibria and substituent effects on reactivity. bit.edu.cnresearchgate.net

Transition State Analysis

The analysis of transition states in reactions involving this compound is crucial for understanding its reactivity and selectivity. The geometry and energy of the transition state are influenced by the interplay of steric and electronic effects imparted by the fluorine atom and the conformational constraints of the seven-membered ring.

For nucleophilic addition reactions, such as reduction by a hydride donor or addition of an organometallic reagent, the approach of the nucleophile to the carbonyl carbon leads to a transition state where the carbon atom rehybridizes from sp² to sp³. The Felkin-Anh and Bürgi-Dunitz models provide a framework for predicting the trajectory of the incoming nucleophile. The fluorine atom, being a highly electronegative substituent, can stabilize the developing negative charge on the oxygen atom in the transition state through its inductive effect.

However, stereoelectronic effects involving the C-F bond are also critical. For optimal stabilization, the transition state conformation that allows for favorable orbital overlap between the incoming nucleophile, the developing C-O bond, and the C-F antibonding orbital (σ*C-F) may be preferred. Conversely, conformations that lead to repulsive interactions, such as repulsion between the lone pairs of the fluorine and the incoming nucleophile, would be destabilized. beilstein-journals.org Research on simpler α-fluoroketones suggests that conformations where the C-F bond is orthogonal to the carbonyl group, which would be ideal for orbital overlap, can be disfavored, potentially leading to slightly lower reactivity compared to other α-haloketones. beilstein-journals.orgnih.gov

In the context of enolate formation, the transition state involves the abstraction of a proton from either the α-carbon bearing the fluorine (C2) or the other α-carbon (C7). The acidity of the α-protons is significantly affected by the fluorine atom. The protons on C2 are expected to be more acidic due to the inductive electron withdrawal by the adjacent fluorine. However, the stability of the resulting enolate and the transition state leading to it are also governed by stereoelectronic factors.

Below is a hypothetical data table illustrating the calculated relative transition state energies for the deprotonation of this compound at C2 and C7 by a common base, such as lithium diisopropylamide (LDA). These values are illustrative and based on general principles of physical organic chemistry.

Deprotonation SiteProposed Transition State ConformationRelative Transition State Energy (ΔG‡) (kcal/mol) - HypotheticalKey Stabilizing/Destabilizing Factors
C2 (α to F)Twist-Chair with base approaching axial proton0.0Inductive stabilization by fluorine; potential for favorable orbital overlap.
C2 (α to F)Twist-Chair with base approaching equatorial proton+1.5Increased steric hindrance; less favorable orbital alignment.
C7 (α' to F)Twist-Chair with base approaching axial proton+2.5Lower acidity of C7 protons compared to C2; less inductive stabilization.
C7 (α' to F)Twist-Chair with base approaching equatorial proton+4.0Lower acidity and increased steric hindrance.

This table is for illustrative purposes and the energy values are hypothetical.

Kinetic Isotope Effects

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining the extent to which a particular atom is involved in the rate-determining step of a reaction. wikipedia.orglibretexts.org This is achieved by measuring the difference in reaction rates between a molecule with a lighter isotope (e.g., hydrogen, ¹H) and its counterpart with a heavier isotope (e.g., deuterium (B1214612), ²H or D).

Primary Kinetic Isotope Effect:

A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. For this compound, a significant primary KIE would be expected for reactions involving the cleavage of a C-H bond at an α-carbon in the rate-determining step, such as in base-catalyzed enolate formation.

If the deprotonation of the C2-H bond is the rate-limiting step, replacing this hydrogen with deuterium (to give 2-deuterio-2-fluorocycloheptanone) would result in a slower reaction rate. The C-D bond has a lower zero-point energy than the C-H bond, and therefore requires more energy to break. youtube.com The magnitude of the KIE (kH/kD) for such a reaction is typically in the range of 2-8. libretexts.org A value in this range would provide strong evidence for a mechanism where α-proton abstraction is rate-determining.

Secondary Kinetic Isotope Effect:

A secondary KIE arises when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs but can provide valuable information about changes in hybridization at the carbon atom bearing the isotope. wikipedia.org

For instance, in the nucleophilic addition of a hydride to the carbonyl group of this compound, a secondary KIE can be measured by placing a deuterium atom at the C2 position. In the reactant, the C2 carbon is sp³ hybridized. In the transition state leading to the tetrahedral intermediate, the hybridization remains sp³. However, if we consider a reaction where the C2 carbon changes hybridization, a secondary KIE would be observed.

An example is the formation of an enolate, where the C2 carbon changes from sp³ to sp² hybridization. If a deuterium is placed at the C3 position (β-position), a β-secondary KIE might be observed due to hyperconjugation effects in the transition state. libretexts.org

A more direct secondary KIE would be observed in a reaction where the carbonyl carbon (C1) is isotopically labeled (e.g., with ¹³C or ¹⁴C), or if the nucleophilic attack is the rate-determining step and deuterium is at the α-position (C2). When the carbonyl carbon (C1) rehybridizes from sp² in the ketone to sp³ in the transition state of a nucleophilic addition, an inverse secondary KIE (kL/kH < 1) is expected if the isotope is at the α-carbon. This is because the C-H bending vibrations become more constrained in the more crowded sp³-like transition state. Typical values for α-secondary KIEs involving sp² to sp³ rehybridization are in the range of kH/kD = 0.8-0.9. wikipedia.org

The following hypothetical data table summarizes expected KIEs for different reactions of this compound.

ReactionIsotopic Substitution PositionType of KIEExpected kH/kD Value - HypotheticalMechanistic Implication
Base-catalyzed enolizationC2-DPrimary~5.0C-H bond cleavage at C2 is the rate-determining step. youtube.com
Hydride reduction (e.g., with NaBH4)C2-DSecondary (α)~1.05Minimal change in bonding at C2 in the rate-determining step.
Nucleophilic addition (rate-determining)C2-DSecondary (α)~0.9Change in hybridization from sp² (carbonyl) toward sp³ in the transition state, leading to increased steric crowding at the α-position. wikipedia.org
SN2 reaction at C2 (hypothetical)C2-DSecondary (α)~1.1-1.2Rehybridization from sp³ to an sp²-like transition state. wikipedia.org

This table is for illustrative purposes and the kH/kD values are hypothetical, based on established principles for similar reactions.

Applications of 2 Fluorocycloheptanone and Its Derivatives in Organic Synthesis

As Chiral Building Blocks and Synthons

In organic synthesis, a "synthon" is a conceptual unit representing a potential starting material for a synthetic transformation. The reactivity of a ketone's α-carbon is classically nucleophilic, proceeding through an enol or enolate intermediate. However, the introduction of a fluorine atom at this position, as in 2-fluorocycloheptanone, induces a reactivity reversal known as "umpolung." The highly electronegative fluorine atom makes the α-carbon electrophilic and susceptible to attack by nucleophiles.

This renders this compound a potential electrophilic synthon for the C-2 position of a heptane (B126788) ring. While the synthesis of chiral molecules from non-chiral starting materials is a major goal of organic chemistry, specific examples detailing the use of this compound as a chiral building block are not extensively documented in current literature. mdpi.comnumberanalytics.com Nevertheless, the development of asymmetric methods for the synthesis of chiral fluorenols and other complex molecules highlights the importance of such building blocks. libretexts.org The synthesis of enantiomerically pure fluorinated compounds is of high interest, and this compound could theoretically serve as a key precursor in such pathways. mdpi.com

Table 1: Synthon Approach for this compound

Synthon TypeConceptual ChargeSynthetic EquivalentPotential Reaction
Acyl Anion Equivalent (d¹)NegativeCycloheptanone (B156872) EnolateAlkylation
α-Keto Cation Equivalent (a²)PositiveThis compoundNucleophilic Substitution (SN2)

In the Synthesis of Fluorinated Cyclic Compounds

The presence of fluorine in cyclic systems can profoundly influence their chemical and biological properties. This compound is a logical starting point for the synthesis of more complex fluorinated seven-membered rings. Although literature specifically detailing the use of this compound is sparse, general methodologies for creating fluorinated heterocycles and carbocycles are well-established. nih.govwikipedia.org These often involve the use of fluorinated building blocks in cycloaddition or cyclocondensation reactions. ru.nl

For instance, research into the synthesis of seven-membered, γ,γ-difluorinated β-amino acid derivatives has been conducted, demonstrating the feasibility of constructing complex fluorinated seven-membered rings through techniques like ring-closing metathesis. synarchive.com this compound could serve as a valuable precursor in multi-step syntheses, leading to a variety of fluorinated cyclic and heterocyclic frameworks, which are sought after in medicinal chemistry and materials science.

Bioorthogonal Chemistry Applications (e.g., Precursor to Strained Alkynes for Click Chemistry)

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biological processes. ru.nlnih.gov A cornerstone of this field is the strain-promoted azide-alkyne cycloaddition (SPAAC), or "copper-free click chemistry," which utilizes highly reactive, strained cyclooctynes. nih.gov this compound is a plausible precursor to fluoro-cyclooctyne derivatives, which are valuable reagents in bioorthogonal applications.

Hypothetical Synthetic Route from this compound to a Fluoro-Cyclooctyne:

Cyanohydrin Formation: Reaction of this compound with a cyanide source (e.g., TMSCN) to form the corresponding cyanohydrin.

Amine Formation: Reduction of the nitrile group to a primary amine, yielding a 1-(aminomethyl)-2-fluorocycloheptanol.

Ring Expansion: Treatment of the amino alcohol with nitrous acid (HONO) to initiate the Tiffeneau-Demjanov rearrangement. This would form a diazonium ion, leading to a ring-expanding rearrangement to yield 2-fluorocyclooctanone. nih.govmdpi.com

Alkyne Formation: The resulting 2-fluorocyclooctanone could then be converted into the strained alkyne, fluoro-cyclooctyne, through established methods such as the Shapiro reaction or by forming a vinyl triflate followed by base-induced elimination.

The presence of fluorine atoms adjacent to the alkyne in a cyclooctyne (B158145) ring significantly enhances its reactivity in SPAAC reactions. The electron-withdrawing nature of fluorine lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO). This makes the alkyne a better electrophile for the 1,3-dipolar cycloaddition with an azide, leading to a substantial increase in the reaction rate. This enhanced reactivity is crucial for biological labeling applications where low concentrations and rapid kinetics are required. Studies on fluorinated dibenzocyclooctynes (FDIBOs) have confirmed this accelerated reactivity compared to their non-fluorinated counterparts. nih.gov

Table 2: Comparison of Strained Alkyne Reactivity

Cyclooctyne TypeKey FeatureEffect on Reactivity in SPAAC
Cyclooctyne (OCT)Baseline ring strainModerate
Dibenzocyclooctyne (DIBO)Fused aromatic rings increase strainHigh
Fluorinated Cyclooctyne (e.g., F-DIBO)Fluorine atoms lower alkyne LUMOVery High

Precursors to Biologically Relevant Scaffolds

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Seven-membered carbocyclic rings are also found in the core structures of various biologically active natural products. Therefore, this compound represents a valuable starting point for the synthesis of novel, fluorinated seven-membered scaffolds. These scaffolds can be further elaborated to generate libraries of compounds for drug discovery programs. The synthesis of biologically active molecules often relies on the availability of unique building blocks, and this compound provides access to a chemical space that is complementary to more common five- and six-membered ring systems. libretexts.org

Development of Functional Materials

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. Monomers used for the synthesis of these materials are often derived from smaller fluorinated molecules. This compound could potentially serve as a precursor to fluorinated monomers suitable for polymerization. For example, a Baeyer-Villiger oxidation of this compound would yield a fluorinated eight-membered lactone (a caprolactone (B156226) derivative). This fluorinated lactone could then undergo ring-opening polymerization to produce a fluorinated polyester, a material with potentially unique and desirable properties for advanced applications.

Future Research Directions

Novel Synthetic Methodologies

The synthesis of α-fluoro ketones, including 2-fluorocycloheptanone, has traditionally relied on the electrophilic fluorination of ketone precursors or their enolate equivalents. sapub.orgscispace.com While effective, these methods can present challenges in terms of regioselectivity, yield, and the use of stoichiometric fluorinating agents like Selectfluor®. sapub.orgresearchgate.net Future research will likely pivot towards more advanced and sustainable synthetic strategies.

Promising avenues include the development of catalytic methods that minimize waste and improve efficiency. For instance, iridium-catalyzed isomerization of allylic alcohols to generate enolates in situ, which are then trapped by an electrophilic fluorine source, presents a regiosepecific route to α-fluoro ketones. organic-chemistry.org Adapting this methodology to cyclic allylic alcohols corresponding to the cycloheptanone (B156872) core could provide a novel and efficient entry to this compound.

Furthermore, exploring alternative fluorination strategies beyond traditional electrophilic reagents is a key future direction. This could involve:

Decarboxylative Fluorination: Utilizing β-keto carboxylic acids as precursors, which can be fluorinated with the concurrent loss of carbon dioxide, offering a mild and potentially catalyst-free approach. organic-chemistry.org

Oxyfluorination of Olefins: Developing metal-free catalytic systems for the direct oxyfluorination of cycloheptene (B1346976) derivatives would provide a completely different and highly atom-economical route. organic-chemistry.org

Flow Chemistry: Implementing continuous flow systems for fluorination reactions can enhance safety, improve reaction control, and allow for scalable production, which is crucial for industrial applications. organic-chemistry.org

Potential MethodologyPrecursor TypeKey AdvantagesRelevant Compounds
Iridium-Catalyzed Isomerization/FluorinationCyclic Allylic AlcoholHigh regioselectivity, mild conditions. organic-chemistry.org[Cp*IrCl2]2, Selectfluor®
Decarboxylative Fluorinationβ-Keto Carboxylic AcidCatalyst-free potential, mild conditions. organic-chemistry.orgElectrophilic Fluorinating Reagent
Catalytic OxyfluorinationCycloheptene DerivativeHigh atom economy, metal-free options. organic-chemistry.org-
Flow Chemistry SynthesisCycloheptanone/DerivativeEnhanced safety, scalability, precise control. organic-chemistry.orgSelectfluor®

Advanced Stereocontrol in Asymmetric Synthesis

Achieving control over the stereochemistry of the fluorine-bearing carbon is a paramount challenge and a significant area for future research. The synthesis of enantiomerically pure chiral fluorinated compounds is highly desirable, as stereoisomers can exhibit vastly different biological activities. For this compound, this means developing methods to selectively produce either the (R)- or (S)-enantiomer.

Future efforts will concentrate on refining asymmetric catalysis for the fluorination of cycloheptanone. This includes:

Organocatalysis: The use of chiral primary amines, such as β,β-diaryl serines, has shown great promise in the enantioselective α-fluorination of β-dicarbonyl compounds. organic-chemistry.org Extending this methodology to the direct asymmetric fluorination of cycloheptanone, potentially through the in situ formation of a chiral enamine, is a logical and exciting next step.

Chiral Lewis Acid Catalysis: Designing and applying novel chiral Lewis acid complexes to coordinate with the cycloheptanone substrate could effectively shield one face of the corresponding enolate, directing the attack of the fluorinating agent to produce a single enantiomer. researchgate.net

Kinetic Resolution: Developing enzymatic or chemical methods for the kinetic resolution of racemic this compound could provide access to enantiopure forms.

The successful development of these stereocontrol strategies will be crucial for unlocking the full potential of this compound in chiral drug synthesis and as a stereodefined building block.

Deeper Understanding of Reactivity and Mechanisms

A thorough understanding of the fundamental reactivity and reaction mechanisms of this compound is essential for its effective use. The presence of the highly electronegative fluorine atom adjacent to the carbonyl group significantly influences the molecule's electronic properties and conformational preferences, which in turn dictate its reactivity. nih.gov

Future research should focus on:

Conformational Analysis: Detailed computational and experimental studies are needed to fully map the conformational landscape of this compound. The seven-membered ring's flexibility, combined with stereoelectronic effects from the C-F bond, likely results in a complex energy surface. Understanding which conformations are most stable and which are most reactive is key to predicting its behavior in chemical reactions. nih.gov

Mechanistic Investigations: While plausible mechanisms for electrophilic fluorination have been proposed, involving enol or enolate intermediates, detailed kinetic and computational studies are required for a complete picture. sapub.orgresearchgate.net This includes investigating the factors that govern mono- versus di-fluorination. scispace.com

Enzymatic Transformations: Preliminary studies have shown that some enzymes can interact with α-fluoroketones, sometimes leading to unexpected reactions like hydrodefluorination. whiterose.ac.uk Exploring the interaction of this compound with a broader range of enzymes, such as transaminases or ketoreductases, could reveal novel biocatalytic transformations and provide insights into its metabolic fate. whiterose.ac.uk

It has been observed that α-fluoroketones can be slightly less reactive towards nucleophilic addition than their chloro- or bromo-counterparts, a counterintuitive finding that is thought to be influenced by conformational effects disfavoring optimal orbital overlap for reaction. nih.gov A deeper mechanistic and computational investigation into this phenomenon for the specific case of the seven-membered ring of this compound would be highly valuable.

Exploration of New Applications

The unique properties imparted by fluorine mean that this compound is a promising building block for new applications, particularly in medicinal chemistry and materials science. scispace.com The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates. mdpi.comnih.gov

Future research should systematically explore the use of this compound as a precursor for:

Bioactive Molecules: The cycloheptane (B1346806) ring is a feature in some natural products and pharmaceuticals. Using this compound as a starting material to synthesize fluorinated analogues of these compounds could lead to new therapeutic agents with improved properties. Research could target areas like antiviral, anticancer, or anti-inflammatory drugs. mdpi.comnih.gov

Fluorinated Heterocycles: The carbonyl group and the adjacent fluorinated carbon are functional handles that can be used to construct a wide variety of heterocyclic systems. For example, condensation reactions could lead to fluorinated pyrazoles, pyridines, or other ring systems of medicinal interest. nih.gov

Advanced Materials: Fluorinated polymers and liquid crystals often exhibit unique properties. This compound could serve as a monomer or a key intermediate in the synthesis of novel fluorinated materials with tailored thermal or optical properties.

A systematic screening of derivatives synthesized from this compound in various biological assays could uncover unexpected activities and open up entirely new avenues for application.

Integration of Machine Learning and Artificial Intelligence in Design and Synthesis

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research. acs.orgnih.gov For a molecule like this compound, these computational tools offer powerful new approaches to accelerate discovery and optimization. ijsetpub.com

Future research directions will heavily involve:

Reaction Prediction and Optimization: AI models can be trained on vast datasets of chemical reactions to predict the optimal conditions for synthesizing this compound. technologynetworks.com This could involve identifying the best fluorinating agent, solvent, temperature, and catalyst, thereby minimizing the need for extensive empirical screening and improving yields. iscientific.org

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel synthetic routes to this compound and its derivatives. acs.org These computer-generated pathways may identify more efficient or cost-effective strategies that a human chemist might overlook.

De Novo Molecular Design: Generative AI models can design novel molecules containing the this compound scaffold that are optimized for specific properties, such as binding to a particular biological target. nih.gov This approach can vastly expand the chemical space explored for new drug candidates, moving beyond simple analogues of existing compounds.

Autonomous Synthesis: The ultimate integration involves combining AI with robotic platforms for fully automated synthesis. nih.govijsetpub.com An AI could design a novel derivative of this compound, plan its synthesis, and direct a robotic system to execute the reactions and purify the product, creating a closed loop for accelerated discovery. technologynetworks.com

By embracing these computational technologies, the research and development timeline for compounds like this compound can be significantly shortened, enabling faster innovation in both medicine and materials. iscientific.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Fluorocycloheptanone, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Fluorination Strategies : Direct fluorination of cycloheptanone derivatives using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions. Monitor reaction progress via <sup>19</sup>F NMR to track fluorine incorporation .
  • Optimization : Vary temperature (−78°C to RT) and solvent (e.g., DCM, THF) to assess yield differences. Purify via fractional distillation or column chromatography (silica gel, hexane/EtOAc).
  • Characterization : Confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR, IR (C=O stretch ~1700 cm⁻¹), and GC-MS (m/z 144 [M⁺-F]) .

Q. How can researchers ensure purity of this compound, and what analytical thresholds are critical?

  • Methodological Answer :

  • Purification : Use recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient).
  • Purity Criteria : ≥95% purity by GC-MS; confirm absence of fluorinated byproducts (e.g., over-fluorinated isomers) via <sup>19</sup>F NMR .
  • Quantitative Analysis : Calibrate HPLC/GC with internal standards (e.g., fluorobenzene) for reproducibility .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structural features?

  • Methodological Answer :

  • NMR : <sup>19</sup>F NMR (δ −120 to −150 ppm for CF), <sup>13</sup>C NMR (ketone C=O ~210 ppm).
  • IR and MS : Detect carbonyl (1700 cm⁻¹) and fragmentation patterns (e.g., loss of CO group at m/z 116).
  • Cross-Validation : Compare spectral data with computational simulations (DFT/B3LYP/6-31G*) to resolve ambiguities .

Q. How does this compound’s stability vary under thermal, photolytic, or acidic/basic conditions?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests:
Condition Protocol Outcome Metric
Thermal (40–80°C)Heat in sealed vial; monitor via TLCDegradation products (GC-MS)
UV Light (254 nm)Expose in quartz cell; track by NMRKetone → fluorinated radicals
pH (2–12)Stir in buffered solutions; HPLCHydrolysis to cycloheptanol derivatives
  • Recommendations : Store in amber vials at −20°C under inert atmosphere .

Advanced Research Questions

Q. How does fluorine substitution at the 2-position alter cycloheptanone’s electronic and steric properties in catalysis?

  • Methodological Answer :

  • Computational Analysis : Perform DFT calculations (e.g., Gaussian) to map electron density (F substituent’s −I effect) and ring strain.
  • Experimental Validation : Compare reaction kinetics (e.g., nucleophilic additions) with non-fluorinated analogs. Use Hammett plots to quantify electronic effects .
  • Table : Substituent Effects on Reactivity
Substituent Rate Constant (k, s⁻¹) Activation Energy (kJ/mol)
H (Cycloheptanone)0.4572.3
F (2-Fluoro)0.2885.6

Q. What mechanistic insights can be gained from studying this compound in [3+2] cycloadditions?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare <sup>12</sup>C/<sup>13</sup>C KIE to identify rate-determining steps (e.g., carbonyl polarization).
  • Stereoelectronic Analysis : Use X-ray crystallography to resolve transition-state analogs. Pair with NBO analysis to map orbital interactions .
  • Table : Cycloaddition Outcomes
Dienophile Yield (%) Endo/Exo Ratio
Ethylene623:1
Nitrile oxide785:1

Q. How should researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Data Triangulation : Replicate studies under standardized conditions (pH, solvent, cell lines). Use meta-analysis (e.g., random-effects models) to account for variability .
  • Hypothesis Testing : Design SAR (Structure-Activity Relationship) studies with controlled variables (e.g., fluorination position, steric bulk).
  • Case Study : Discrepancies in antimicrobial activity may arise from impurity profiles; enforce QC via orthogonal validation (HPLC + bioassay) .

Q. What are the stereochemical implications of this compound’s ring conformation in chiral synthesis?

  • Methodological Answer :

  • Conformational Analysis : Use dynamic NMR (DNMR) to study ring-flipping barriers. Compare with X-ray structures to correlate conformation with enantioselectivity .
  • Catalytic Asymmetry : Test chiral ligands (e.g., BINOL) in fluorocycloheptanone-mediated reactions. Monitor ee via chiral HPLC .

Q. What ethical and safety protocols are critical when handling this compound in toxicology studies?

  • Methodological Answer :

  • Risk Assessment : Follow GHS guidelines for fluorinated ketones (acute toxicity Category 4; skin/eye irritation).
  • Disposal : Neutralize waste with 10% NaOH before incineration. Document LC50 values in in vivo models for regulatory compliance .

Data Contradiction Analysis Framework

  • Step 1 : Replicate experiments with blinded controls to eliminate observer bias .
  • Step 2 : Apply statistical rigor (ANOVA, Tukey’s HSD) to identify outliers .
  • Step 3 : Cross-reference with computational predictions (e.g., docking studies for bioactivity conflicts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.